1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

PXR modulation Antimicrobial Triazole carboxamide SAR

The compound 1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326909-08-3) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a 4-fluorobenzyl group at the N1 position and a 2-(trifluoromethyl)benzyl substituent on the carboxamide nitrogen. This class has been extensively explored for biological activity, including as modulators of the pregnane X receptor (PXR) and as antimicrobial agents.

Molecular Formula C18H14F4N4O
Molecular Weight 378.331
CAS No. 1326909-08-3
Cat. No. B2879028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326909-08-3
Molecular FormulaC18H14F4N4O
Molecular Weight378.331
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C18H14F4N4O/c19-14-7-5-12(6-8-14)10-26-11-16(24-25-26)17(27)23-9-13-3-1-2-4-15(13)18(20,21)22/h1-8,11H,9-10H2,(H,23,27)
InChIKeyVBKGOMDJPSUGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326909-08-3) Procurement-Relevant Structural Profile


The compound 1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326909-08-3) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a 4-fluorobenzyl group at the N1 position and a 2-(trifluoromethyl)benzyl substituent on the carboxamide nitrogen. This class has been extensively explored for biological activity, including as modulators of the pregnane X receptor (PXR) [1] and as antimicrobial agents [2]. However, a targeted literature and database search for this specific compound did not yield any peer-reviewed research articles, patents, or authoritative database entries with quantitative biological or physicochemical data that could serve as a basis for differentiation.

Why In-Class 1,2,3-Triazole-4-carboxamides Cannot Be Assumed as Direct Substitutes for CAS 1326909-08-3 in Research Procurement


The 1H-1,2,3-triazole-4-carboxamide scaffold is highly sensitive to substitution patterns; minor structural modifications can lead to profound differences in biological target engagement, selectivity, and pharmacokinetic properties. For example, within the PXR antagonist series, a close analog of the lead compound was shown to switch the functional profile from a dual inverse agonist/antagonist to a pure antagonist, with nanomolar shifts in IC50 values [1]. Consequently, the specific combination of a 4-fluorobenzyl N1-substituent and a 2-(trifluoromethyl)benzyl amide tail in CAS 1326909-08-3 cannot be assumed to replicate the activity, selectivity, or physicochemical behavior of any other in-class compound without direct comparative experimental evidence.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide Against Closest Analogs


Absence of Publicly Available Head-to-Head Biological Activity Data for Direct Comparator Selection

An exhaustive search of the primary literature, patents, and authoritative chemical databases did not identify any quantitative biological assay data (e.g., IC50, EC50, MIC, Ki) for CAS 1326909-08-3. Without such data, no direct head-to-head comparison with a specific analog can be performed. This represents a critical evidence gap; any procurement decision based on assumed differentiation would be speculative [1]. The closest structural analogs with published data, such as the PXR antagonist compound 85 and compound 89, do not contain the 2-(trifluoromethyl)benzyl amide moiety and thus are not valid comparators.

PXR modulation Antimicrobial Triazole carboxamide SAR

Lack of Public Selectivity or Off-Target Profiling Data Against Related Triazole Carboxamides

No selectivity panels, broad-panel screening data, or off-target profiling results were found for this compound. Class-level inference from the PXR series suggests that high selectivity is achievable (e.g., compound 85 and 89 are selective for PXR over other nuclear receptors [1]), but the unique substitution pattern of CAS 1326909-08-3 means this inference cannot be reliably extended.

Selectivity profiling Off-target activity Kinase panel

Unavailability of Physicochemical and ADME Data for Differentiation from Screening Library Analogs

No experimentally determined physicochemical properties (e.g., logP, logD, aqueous solubility, pKa) or ADME parameters (e.g., metabolic stability, permeability, protein binding) were found in the public domain for CAS 1326909-08-3. This is in contrast to optimized leads like 85 and 89, for which extensive ADME/PK profiling has been reported [1]. Consequently, no evidence supports that this compound possesses favorable drug-like properties compared to its profiled analogs.

ADME Physicochemical properties Solubility

Potential Application Scenarios for 1-(4-Fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide Based on Chemical Class Evidence


Exploratory Chemical Biology Probe for PXR or Related Nuclear Receptors

Given the established precedent for potent and selective PXR modulation by 1H-1,2,3-triazole-4-carboxamides [1], this compound could serve as a starting point for a structure-activity relationship (SAR) exploration, provided it is first profiled in PXR binding and cellular assays. However, without any biological data, it must be considered an unvalidated screening hit at best.

Component of a Custom Diversity-Oriented Screening Library

The unique combination of a 4-fluorobenzyl and a 2-(trifluoromethyl)benzyl group adds structural diversity to a screening collection focused on the 1,2,3-triazole chemotype. Procurement may be justified for library enrichment purposes, but not for direct target-based screening without prior in-house validation.

Synthetic Intermediate or Building Block in Medicinal Chemistry

The compound could be utilized as a synthetic intermediate if the goal is to modify the amide tail or the triazole core further. Its value in this context is purely as a starting material, not as a biologically differentiated entity.

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.